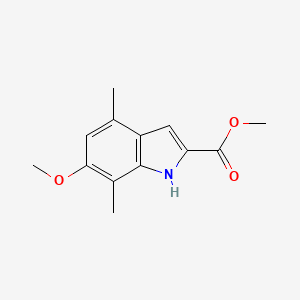

![molecular formula C13H8ClF3N4 B2861928 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 338953-35-8](/img/structure/B2861928.png)

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrimidines . It contains a trifluoromethyl group and a pyridine moiety, which are known to contribute to the unique physicochemical properties of the compound .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs . Various methods of synthesizing related compounds have been reported . For instance, a series of pyrimidinamine derivatives were designed and synthesized using a template according to the principle of bioisosterism .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . These structural motifs are thought to contribute to the unique physicochemical properties of the compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the presence of the trifluoromethyl group and the pyridine moiety . For instance, pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These structural motifs contribute to the unique physicochemical properties of the compound .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the effective synthesis of pyrazolo[1,5-a]pyrimidines and related derivatives, which are of significant interest due to their potential pharmaceutical applications. For example, Abdelriheem et al. (2017) explored the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety, highlighting the compound's role in creating substances with antitrypanosomal activity (Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).

Antitumor and Antimicrobial Activities

Several studies have synthesized novel compounds using pyrazolo[1,5-a]pyrimidine derivatives as building blocks, demonstrating significant antitumor and antimicrobial activities. For instance, Riyadh (2011) reported on the synthesis of substituted pyrazoles with notable antitumor and antimicrobial effects (S. Riyadh, 2011).

Mechanism of Drug Potentiation

Research dating back to 1963 by Elion et al. indicated that certain purines and xanthine oxidase inhibitors could enhance the effectiveness of chemotherapeutic agents by inhibiting their metabolic degradation, suggesting a possible application of similar compounds in enhancing drug potency (G. Elion, S. Callahan, & H. Nathan, 1963).

Crystal and Biological Activity Studies

The synthesis and study of the crystal structure and biological activity of specific pyrazolo[1,5-a]pyrimidine derivatives have also been undertaken. For example, Jiu-fu et al. (2015) synthesized and analyzed the anticancer activity of a compound, demonstrating moderate efficacy (Lu Jiu-fu, Ge Hong-guang, & Zhang Hui, 2015).

Anticonvulsant Activities

Compounds synthesized from pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess anticonvulsant properties. Wang et al. (2015) synthesized novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their anticonvulsant activities, finding some to be highly effective (Shiben Wang, G. Piao, & Hong-jian Zhang, 2015).

Mechanism of Action

Safety and Hazards

As with any chemical compound, “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” should be handled with care to avoid potential hazards . It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its potential applications in various fields. Given its unique structural features and physicochemical properties, it is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name |

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N4/c1-7-2-11-18-4-8(6-21(11)20-7)12-10(14)3-9(5-19-12)13(15,16)17/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADVGTOBEDITFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

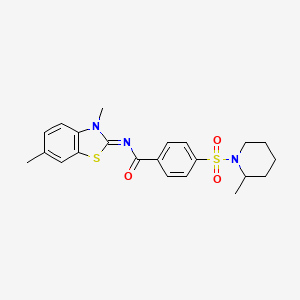

![(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide](/img/structure/B2861846.png)

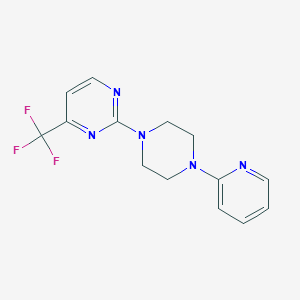

![N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861849.png)

![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)

![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2861851.png)

![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2861852.png)

![Cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861855.png)

![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2861857.png)

![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)

![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861859.png)

![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)

![N1-isopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2861865.png)